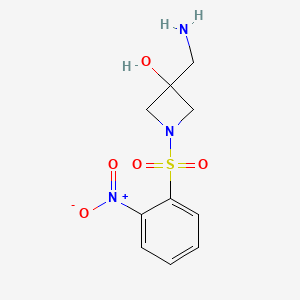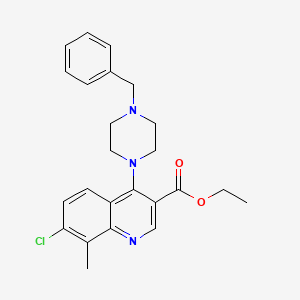![molecular formula C17H17N5O3 B2534185 N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide CAS No. 1396766-26-9](/img/structure/B2534185.png)
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazine ring, an oxadiazole ring, a cyclohexyl ring, and a furamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the oxadiazole ring could be synthesized from a carboxylic acid and a hydrazine . The pyrazine ring could be formed from a diketone or dicarboxylic acid under oxidative conditions . The exact synthetic route would depend on the starting materials and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazine and oxadiazole rings are aromatic and planar, while the cyclohexyl ring is non-planar and can adopt several conformations .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. The oxadiazole ring could undergo nucleophilic substitution reactions, while the pyrazine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the oxadiazole and pyrazine rings would likely make the compound relatively stable and resistant to degradation .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide, and its related compounds, play a significant role in the field of chemical synthesis. Research by El-Essawy and Rady (2011) demonstrates the synthesis of similar N-alkylated products, including oxadiazole derivatives, emphasizing the importance of these compounds in the development of novel heterocyclic compounds (El-Essawy & Rady, 2011).
Antimicrobial and Antitubercular Activities
Studies have shown that derivatives of oxadiazole, a core component of the compound , exhibit significant antimicrobial activities. For instance, Elmagd et al. (2017) highlight the antimicrobial potential of thiosemicarbazide derivatives, which are precursors for synthesis of oxadiazole rings (Elmagd et al., 2017). Additionally, Gezginci, Martin, and Franzblau (1998) and (2001) discuss the antimycobacterial activities of pyrazine and pyridine derivatives substituted with oxadiazole rings, showcasing the compound's relevance in tuberculosis research (Gezginci et al., 1998) (Gezginci et al., 2001).
Antiviral and Anticancer Potential
The compound's derivatives also show potential in antiviral and anticancer research. Hashem et al. (2007) illustrate how furanone derivatives, related to the compound , can be converted into heterocyclic systems with promising antiviral activities (Hashem et al., 2007). Furthermore, El-Azab et al. (2018) demonstrate the anti-tubercular and potential anti-cancer properties of oxadiazole and pyrazine derivatives, suggesting a broad spectrum of biomedical applications (El-Azab et al., 2018).
Wirkmechanismus
Target of action
The compound contains a pyrazine ring, which is a common feature in many biologically active compounds . Pyrazine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical pathways
Given the wide range of activities exhibited by pyrazine derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
The presence of the pyrazine ring could potentially influence these properties, as pyrazine derivatives are known to have good bioavailability .
Result of action
Based on the activities of other pyrazine derivatives, it could potentially have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, or kinase inhibitory effects .
Eigenschaften
IUPAC Name |
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-15(13-5-4-10-24-13)21-17(6-2-1-3-7-17)16-20-14(22-25-16)12-11-18-8-9-19-12/h4-5,8-11H,1-3,6-7H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXCUJCNILJIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2534102.png)
![3H-spiro[1,3-benzothiazole-2,4'-oxane]](/img/structure/B2534104.png)
![(Z)-ethyl 1-benzyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2534105.png)
![1,3-dimethyl-5-{[4-(3-oxo-1-butenyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2534108.png)

![N-(3-chlorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2534111.png)
![N-(4-fluorobenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2534112.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2534113.png)

![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate](/img/structure/B2534115.png)


![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/no-structure.png)
![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)